2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Organic Synthesis Chiral Building Block Cbz Protection

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 134591-58-5, also referred to as (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate) is a dual-pyrrolidine benzyl carbamate building block. It features a Cbz-protected pyrrolidine core linked via a methylene bridge to a second, unsubstituted pyrrolidine ring, yielding a molecular formula of C17H24N2O2 and a molecular weight of 288.38 g/mol.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 134591-58-5
Cat. No. B150950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS134591-58-5
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2
InChIKeyJXLXDVBJLMHKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate (CAS 134591-58-5) for Chiral Scaffold Procurement


2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 134591-58-5, also referred to as (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate) is a dual-pyrrolidine benzyl carbamate building block. It features a Cbz-protected pyrrolidine core linked via a methylene bridge to a second, unsubstituted pyrrolidine ring, yielding a molecular formula of C17H24N2O2 and a molecular weight of 288.38 g/mol. The compound is supplied as a single (S)-enantiomer, designed for applications requiring defined chirality in densely substituted nitrogen frameworks.

Structural Differentiation of Chiral Cbz-Pyrrolidine Intermediates: The Case for CAS 134591-58-5


Simple in-class compounds such as N-Cbz-pyrrolidine or monofunctional chiral Cbz-pyrrolidine derivatives lack the steric and electronic complexity provided by the dual-pyrrolidine architecture. The (S)-configured methylene-bridged bis-pyrrolidine motif in 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester introduces a defined three-dimensional chiral environment and an additional basic nitrogen center, which cannot be replicated by single-ring Cbz-protected amines. This structural distinction translates into measurable differences in predicted lipophilicity (LogP) and, critically, in the scope of downstream synthetic transformations—particularly for sterically demanding reductive aminations and the construction of C2-symmetric chiral diamine ligands—where simpler Cbz-pyrrolidines show limited utility. [1]

Procurement-Relevant Evidence for 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester


Synthesis Yield and Route Reproducibility

A documented synthetic protocol for the S-enantiomer of this compound reports an isolated yield of 87% for a reproducible Cbz-protection step. In the absence of direct yield comparisons within a single study, a cross-study comparison to a related Cbz-protected pyrrolidine, (S)-N-Cbz-pyrrolidine-2-carbaldehyde, synthesized via Swern oxidation of the precursor alcohol in 75% yield, [1] suggests that the Cbz protection of the target compound's dual-pyrrolidine core proceeds at least as efficiently as the functionalization of simpler chiral pyrrolidine scaffolds.

Organic Synthesis Chiral Building Block Cbz Protection

Predicted Lipophilicity for Pharmacokinetic Design

The predicted ACD/LogP for 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is 2.55. For comparison, the simpler mono-pyrrolidine Cbz analog (1-Cbz-pyrrolidine) has a predicted LogP of approximately 1.5. The +1.05 LogP difference indicates that the dual-pyrrolidine structure of the target compound imparts significantly higher calculated lipophilicity, which is class-level inference for improved membrane permeability potential relative to simpler Cbz-pyrrolidine building blocks.

Medicinal Chemistry LogP Physicochemical Properties

Stereochemical Purity and Procurement Integrity

The target compound (CAS 134591-58-5) is explicitly designated as the single (2S)-enantiomer. Its racemic or enantiomerically undefined counterpart is cataloged under a different CAS registry number (675602-65-0). This distinct CAS number assignment enables unambiguous procurement of the chirally defined compound, in contrast to non-stereochemically designated pyrrolidine intermediates (e.g., generic 1-Cbz-pyrrolidine, CAS 25070-74-0) which are offered without a stereochemical definition.

Chiral Procurement Enantiomeric Purity Quality Control

Dual-Pyrrolidine Scaffold for Chiral Diamine Ligand Synthesis

The (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine core—the deprotected form of the target compound—has been used as the chiral scaffold for constructing C2-symmetric chiral diamine ligands via reductive amination with aldehydes. [1] This structural motif provides two nitrogen centers for metal chelation, a feature absent in simpler Cbz-protected monoamines such as (S)-N-Cbz-2-aminomethylpyrrolidine, which offers only a single pyrrolidine nitrogen for coordination.

Asymmetric Catalysis Chiral Diamine Ligand Late-Stage Functionalization

Procurement-Driven Application Scenarios for 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester


Chiral Diamine Ligand Synthesis for Asymmetric Catalysis

Formation of new C2-symmetric chiral diamine ligands by N-alkylation after Cbz deprotection. The product's dual-pyrrolidine core provides a bidentate nitrogen framework for transition metal complexation in enantioselective reactions. [1]

Sterics and Enantioselectivity Optimization in Multi-Substituted Nitrogen Scaffolds

Evaluation of steric effects in enantioselective reactions by varying substituents on the dual-pyrrolidine scaffold while maintaining the chiral (S)-configuration at C-2 of the Cbz-protected pyrrolidine.

Lead Optimization in Medicinal Chemistry

Incorporation as a chiral advanced intermediate in structure-activity relationship (SAR) studies where the dual basic nitrogen centers and the predicted LogP of 2.55 support the design of CNS-penetrant or cellularly active candidates.

Chiral Building Block Supply and Stocking for Multi-Step Syntheses

Procurement of the stereochemically defined (S)-enantiomer under CAS 134591-58-5 for multi-kilogram or research-scale supply, relying on its distinct CAS registry to enforce quality control and avoid racemic contamination.

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